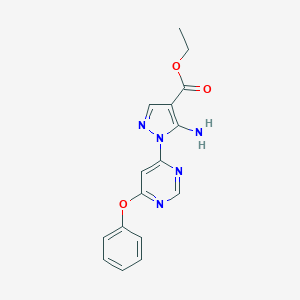
3,4-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of nicotinic acid and is commonly used as a reagent in organic synthesis.
作用機序
The mechanism of action of 3,4-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate is not well understood. However, it is believed to act as a nucleophile and react with electrophilic compounds to form covalent bonds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that this compound can cause irritation to the skin, eyes, and respiratory system.
実験室実験の利点と制限
The advantages of using 3,4-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate in lab experiments include its high reactivity and specificity. However, its limitations include its potential toxicity and limited solubility in water.
将来の方向性
There are several areas of research where 3,4-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate can be applied. These include the development of new pharmaceuticals, agrochemicals, and fluorescent dyes. Future research can also focus on understanding the mechanism of action of this compound and its potential applications in other fields such as materials science and nanotechnology.
In conclusion, this compound is a chemical compound that has significant potential in scientific research. Its high reactivity and specificity make it a valuable reagent in organic synthesis, while its potential applications in other fields make it a promising area of research for the future. However, further research is needed to fully understand the mechanism of action of this compound and its potential applications.
合成法
The synthesis of 3,4-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate is a complex process that involves several steps. The starting materials for the synthesis include 3,4-dimethylphenol, 2,6-dichloro-5-fluoronicotinic acid, and thionyl chloride. The reaction is carried out in the presence of a catalyst such as zinc chloride or aluminum chloride.
科学的研究の応用
The potential applications of 3,4-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate in scientific research are vast. This compound is commonly used as a reagent in organic synthesis, especially in the synthesis of pharmaceuticals and agrochemicals. It is also used in the preparation of fluorescent dyes and as a precursor for the synthesis of other organic compounds.
特性
分子式 |
C14H10Cl2FNO2 |
|---|---|
分子量 |
314.1 g/mol |
IUPAC名 |
(3,4-dimethylphenyl) 2,6-dichloro-5-fluoropyridine-3-carboxylate |
InChI |
InChI=1S/C14H10Cl2FNO2/c1-7-3-4-9(5-8(7)2)20-14(19)10-6-11(17)13(16)18-12(10)15/h3-6H,1-2H3 |
InChIキー |
KTGVGJPOWTYBFT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OC(=O)C2=CC(=C(N=C2Cl)Cl)F)C |
正規SMILES |
CC1=C(C=C(C=C1)OC(=O)C2=CC(=C(N=C2Cl)Cl)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-Methylphenyl)-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287599.png)
![6-(3-Chlorobenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287600.png)
![5-amino-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B287601.png)
![ethyl 1-[6-(2-methoxyphenoxy)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B287603.png)






![3-(4-Methylphenyl)-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287619.png)
![6-(3,5-Dimethylphenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287620.png)
![4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B287621.png)
